molecular formula C21H25ClN2O4 B243857 2-(4-chloro-3,5-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide

Cat. No. B243857
M. Wt: 404.9 g/mol
InChI Key: PTOUXWVNKUCYCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide, also known as MLN8054, is a small molecule inhibitor that specifically targets the Aurora A kinase. This kinase is involved in cell division and is frequently overexpressed in various types of cancer. MLN8054 has been extensively studied for its potential use in cancer treatment.

Mechanism of Action

2-(4-chloro-3,5-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide specifically targets the Aurora A kinase, which is involved in cell division. By inhibiting this kinase, 2-(4-chloro-3,5-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide disrupts the normal process of cell division and leads to cell death in cancer cells. The inhibition of Aurora A kinase also leads to the activation of the tumor suppressor protein p53, which plays a key role in regulating cell growth and division.
Biochemical and Physiological Effects
2-(4-chloro-3,5-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of histone H3, which is a marker of mitotic entry. It also induces the formation of abnormal mitotic spindles, which leads to cell death. In addition, 2-(4-chloro-3,5-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide has been shown to inhibit the growth and survival of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-chloro-3,5-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide for lab experiments is its specificity for Aurora A kinase. This allows researchers to study the effects of inhibiting this kinase without affecting other cellular processes. However, one limitation of 2-(4-chloro-3,5-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide is its relatively low potency compared to other Aurora A kinase inhibitors. This can make it more difficult to achieve complete inhibition of the kinase in some experiments.

Future Directions

There are several potential future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide. One area of interest is the development of more potent and selective Aurora A kinase inhibitors. Another area of interest is the use of 2-(4-chloro-3,5-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, there is interest in studying the effects of 2-(4-chloro-3,5-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide on cancer stem cells and its potential use in preventing tumor recurrence.

Synthesis Methods

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide has been described in detail in several scientific publications. The most commonly used method involves the reaction of 4-chloro-3,5-dimethylphenol with 2-(4-morpholinyl)aniline to form 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-morpholinyl)aniline. This intermediate is then reacted with N-methyl-2-(5-methoxy-2-phenyl)acetamide to form 2-(4-chloro-3,5-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, colon, and ovarian cancer. In preclinical studies, 2-(4-chloro-3,5-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide has been shown to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells.

properties

Molecular Formula

C21H25ClN2O4

Molecular Weight

404.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(5-methoxy-2-morpholin-4-ylphenyl)acetamide

InChI

InChI=1S/C21H25ClN2O4/c1-14-10-17(11-15(2)21(14)22)28-13-20(25)23-18-12-16(26-3)4-5-19(18)24-6-8-27-9-7-24/h4-5,10-12H,6-9,13H2,1-3H3,(H,23,25)

InChI Key

PTOUXWVNKUCYCM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3

Origin of Product

United States

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